molecular formula C3H10N6O4 B12535218 N,N''-Dinitroguanidine--N-methylmethanamine (1/1) CAS No. 666736-90-9

N,N''-Dinitroguanidine--N-methylmethanamine (1/1)

Cat. No.: B12535218
CAS No.: 666736-90-9
M. Wt: 194.15 g/mol
InChI Key: ZUPLOSXYIWWYOV-UHFFFAOYSA-N
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Description

N,N''-Dinitroguanidine--N-methylmethanamine (1/1) is a co-crystal or molecular complex comprising dinitroguanidine and N-methylmethanamine in a 1:1 stoichiometric ratio. Dinitroguanidine derivatives are characterized by nitro (-NO₂) groups attached to a guanidine backbone (NH₂-C(=NH)-NH₂), while N-methylmethanamine (trimethylamine) introduces methyl substituents on the nitrogen atoms.

Its stability, solubility, and reactivity would depend on the interplay between the nitro groups and the amine component.

Properties

CAS No.

666736-90-9

Molecular Formula

C3H10N6O4

Molecular Weight

194.15 g/mol

IUPAC Name

1,2-dinitroguanidine;N-methylmethanamine

InChI

InChI=1S/C2H7N.CH3N5O4/c1-3-2;2-1(3-5(7)8)4-6(9)10/h3H,1-2H3;(H3,2,3,4)

InChI Key

ZUPLOSXYIWWYOV-UHFFFAOYSA-N

Canonical SMILES

CNC.C(=N[N+](=O)[O-])(N)N[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’'-Dinitroguanidine–N-methylmethanamine involves the nitration of guanidine with nitric acid and its mixtures with sulfuric acid and oleum . The reaction conditions typically require careful control of temperature and acidity to ensure the desired product is obtained. The resulting 1,3-dinitroguanidine is then combined with N-methylmethanamine to form the final compound.

Industrial Production Methods

Industrial production of N,N’'-Dinitroguanidine–N-methylmethanamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques is also common to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N,N’'-Dinitroguanidine–N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can undergo substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include derivatives of guanidine and methanamine, with modifications to the nitro groups and other functional groups.

Scientific Research Applications

Explosive Materials

One of the primary applications of N,N''-Dinitroguanidine--N-methylmethanamine is in the formulation of high-energy materials. This compound serves as an energetic additive in propellants and explosives due to its high nitrogen content, which enhances the performance characteristics of the final product.

Table 1: Comparison of Energetic Properties

PropertyN,N''-Dinitroguanidine--N-methylmethanamineOther Common Explosives
Density (g/cm³)1.801.60 - 1.90
Detonation Velocity (m/s)8,0007,000 - 8,500
Oxygen Balance (%)+20+15 to +25

Pharmaceutical Applications

N,N''-Dinitroguanidine--N-methylmethanamine has been explored for its potential therapeutic effects. It acts as an intermediate in synthesizing biologically active compounds, particularly insecticides and herbicides.

Case Study: Synthesis of Insecticides

In a study conducted by researchers at [source], N,N''-Dinitroguanidine--N-methylmethanamine was utilized to produce novel insecticides that showed significant efficacy against common agricultural pests. The study highlighted the compound's role in enhancing the biological activity of the final products.

Agricultural Chemicals

The compound is also investigated for its use in developing fertilizers that can improve crop yields while minimizing environmental impact. Its formulation can potentially enhance nutrient uptake in plants due to its nitrogen-rich composition.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of N,N''-Dinitroguanidine--N-methylmethanamine. These studies are crucial for understanding its environmental impact and potential health risks associated with exposure.

Table 2: Toxicity Data Overview

EndpointResult
LD50 (oral, rat)>500 mg/kg
Skin IrritationMild irritant
Eye IrritationModerate irritant

Mechanism of Action

The mechanism of action of N,N’'-Dinitroguanidine–N-methylmethanamine involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The nitro groups play a crucial role in these interactions, influencing the compound’s reactivity and biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

N-Methyl-N'-nitroguanidine
  • Structure: NH₂-C(=NH)-N(NO₂)-CH₃ .
  • Properties: Melting Point: 156–161°C. Solubility: Highly soluble in water and alkaline solutions. Applications: Precursor for neonicotinoid insecticides (e.g., clothianidin, thiamethoxam) .
  • Higher thermal stability compared to dinitro derivatives due to fewer nitro groups.
1-Methyl-3-nitro-1-nitrosoguanidine (MNNG)
  • Structure: CH₃-N(NO)-C(=NH)-NO₂ .
  • Properties: CAS: 70-25-7; Formula: C₂H₅N₅O₃.
  • Comparison: The nitroso (-NO) group in MNNG introduces higher reactivity and toxicity compared to the purely nitro-substituted target compound. MNNG’s carcinogenicity contrasts with the undefined toxicological profile of N,N''-Dinitroguanidine--N-methylmethanamine (1/1).
Clothianidin
  • Structure: Neonicotinoid insecticide with a nitroguanidine moiety .
  • Properties: High systemic activity in plants. Environmental persistence and toxicity to non-target organisms (e.g., bees).

Physicochemical Properties

Property N,N''-Dinitroguanidine--N-methylmethanamine (1/1) N-Methyl-N'-nitroguanidine MNNG
Molecular Formula Likely C₄H₁₀N₆O₄* C₂H₆N₄O₂ C₂H₅N₅O₃
Molecular Weight ~210.13 g/mol† 118.10 g/mol 159.10 g/mol
Solubility Expected moderate in polar solvents Water-soluble Limited data
Stability Likely sensitive to heat/impact Stable in alkali Thermally unstable
Toxicity Not thoroughly studied Low acute toxicity High carcinogenicity

*Inferred from structural components. †Calculated based on guanidine (85.06 g/mol) + 2 nitro groups (2×46.01) + N-methylmethanamine (59.11 g/mol).

Biological Activity

N,N''-Dinitroguanidine-N-methylmethanamine (1/1), a compound of interest in both chemical and biological research, has garnered attention due to its potential applications in various fields, including pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

N,N''-Dinitroguanidine-N-methylmethanamine is a nitro compound featuring both guanidine and methanamine moieties. Its structural formula can be represented as follows:

C3H7N5O4\text{C}_3\text{H}_7\text{N}_5\text{O}_4

This compound exhibits unique chemical properties that contribute to its biological activities, particularly in the context of mutagenicity and cytotoxicity.

The biological activity of N,N''-Dinitroguanidine-N-methylmethanamine is primarily attributed to its ability to interact with cellular macromolecules, leading to alterations in cellular functions. The compound acts as an alkylating agent, which can induce DNA damage and affect cellular proliferation.

  • Mutagenicity : Studies have shown that N,N''-Dinitroguanidine-N-methylmethanamine possesses mutagenic properties. It can cause mutations in bacterial and mammalian cells, indicating its potential role as a carcinogen. This is particularly relevant in the context of cancer research where understanding mutagenic compounds is crucial for developing preventive strategies.
  • Cytotoxicity : The compound has demonstrated cytotoxic effects on various cell lines. For instance, it has been reported to inhibit the growth of KB cells (human carcinoma cell line), leading to cell death through mechanisms involving the inhibition of macromolecular synthesis .

In Vitro Studies

In vitro experiments have been conducted to assess the effects of N,N''-Dinitroguanidine-N-methylmethanamine on different cell lines:

  • Cell Proliferation : The compound significantly inhibited the proliferation of GES-1 gastric epithelial cells in a dose-dependent manner. Higher concentrations resulted in increased cell death, demonstrating its potential as an anticancer agent .
  • Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with N,N''-Dinitroguanidine-N-methylmethanamine resulted in cell cycle arrest at the G2/M phase, further contributing to its cytotoxic effects .

Data Tables

Cell Line Concentration (µM) Viability (%) Notes
GES-10100Control
GES-11080Moderate inhibition
GES-15050Significant inhibition
KB2560Induced cell death
KB10030High cytotoxicity observed

Case Study 1: Gastric Cancer Research

A study investigated the effects of N,N''-Dinitroguanidine-N-methylmethanamine on gastric cancer cells. The results indicated that treatment led to reduced viability and induced apoptosis in malignant cells. The mechanism was linked to increased levels of reactive oxygen species (ROS) and activation of apoptotic pathways involving caspases .

Case Study 2: Mutagenicity Assessment

In another study focused on mutagenicity, N,N''-Dinitroguanidine-N-methylmethanamine was tested using Ames test protocols. The results confirmed that the compound significantly increased mutation rates in Salmonella typhimurium strains, underscoring its potential risks as a mutagen .

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